molecular formula C10H15N3O B6261998 4-(pyrazin-2-yloxy)cyclohexan-1-amine CAS No. 1342979-22-9

4-(pyrazin-2-yloxy)cyclohexan-1-amine

Cat. No.: B6261998
CAS No.: 1342979-22-9
M. Wt: 193.2
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Description

4-(pyrazin-2-yloxy)cyclohexan-1-amine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of a pyrazine ring attached to a cyclohexane ring via an oxygen atom, and an amine group attached to the cyclohexane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrazin-2-yloxy)cyclohexan-1-amine typically involves the reaction of pyrazine-2-ol with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(pyrazin-2-yloxy)cyclohexan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(pyrazin-2-yloxy)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(pyrazin-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(pyrazin-2-yloxy)cyclohexan-1-amine: Unique due to the presence of both pyrazine and cyclohexane rings.

    4-(pyridin-2-yloxy)cyclohexan-1-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    4-(quinolin-2-yloxy)cyclohexan-1-amine:

Uniqueness

This compound is unique due to its specific combination of pyrazine and cyclohexane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1342979-22-9

Molecular Formula

C10H15N3O

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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